4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide
Description
Chemical Structure:
The compound features a benzenesulfonamide core substituted at the 4-position with a 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy group. The sulfonamide nitrogen is further substituted with an isopropyl group, contributing to its lipophilicity and steric profile .
Molecular Formula: C₁₉H₁₇ClF₃N₂O₃S
Molecular Weight: 453.86 g/mol (calculated from ).
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2O3S/c1-9(2)21-25(22,23)12-5-3-11(4-6-12)24-14-13(16)7-10(8-20-14)15(17,18)19/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJTUDCAEFZYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with N-isopropylbenzenesulfonamide under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The N-isopropylbenzenesulfonamide group exhibits typical sulfonamide stability but can participate in specific transformations:
Ether Linkage Stability
The aryl ether bridge (pyridinyl-oxy-phenyl) is susceptible to cleavage under harsh conditions:
- Acidic Cleavage : Strong acids (e.g., HBr/AcOH, 120°C) may cleave the ether bond, generating 3-chloro-5-(trifluoromethyl)pyridin-2-ol and 4-(N-isopropylsulfonamido)phenol[^1^][^12^].
- Radical Reactions : Under UV light or radical initiators (e.g., AIBN), the ether might undergo homolytic cleavage, though this is less common[^4^].
Pyridine Ring Reactivity
The 3-chloro-5-(trifluoromethyl)pyridine moiety directs reactivity toward electrophilic and nucleophilic substitutions:
Nucleophilic Aromatic Substitution (SNAr)
- Chlorine Displacement : The electron-withdrawing trifluoromethyl group activates the pyridine ring, enabling substitution of the chlorine atom at position 3.
- Amination : Reacts with amines (e.g., NH3, MeNH2) in polar solvents (DMF, DMSO) at 80–120°C to form 3-amino derivatives[^1^][^21^].
- Alkoxy Substitution : Treatment with alkoxides (e.g., NaOMe) yields 3-alkoxy products[^19^].
Electrophilic Substitution
- Limited due to the electron-deficient pyridine ring. Halogenation or nitration would require highly activated conditions[^21^].
Coupling Reactions
The compound can participate in cross-coupling reactions via the pyridine or benzene rings:
- Suzuki Coupling : The chlorine atom on pyridine may be replaced with aryl/heteroaryl boronic acids in the presence of Pd catalysts (e.g., Pd(PPh3)4) to form biaryl structures[^19^][^27^].
- Buchwald-Hartwig Amination : Introduces amine groups at the chlorine position using palladium catalysts and ligands (e.g., Xantphos)[^4^].
Functional Group Compatibility
Reactions must consider the stability of other groups:
- Trifluoromethyl Stability : The CF3 group is inert under most conditions but may undergo defluorination under extreme heat (>200°C) or strong bases[^21^].
- Sulfonamide Stability : The N-isopropyl group is resistant to oxidation but may undergo dehydrogenation with strong oxidizing agents (e.g., KMnO4)[^12^].
Reaction Table
Stability and Degradation
- Photodegradation : Exposure to UV light may cause aryl ether cleavage or sulfonamide decomposition[^4^].
- Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures[^12^].
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide as an anticancer agent. Research conducted by Walid Fayad et al. (2019) identified this compound through screening a drug library on multicellular spheroids, suggesting its efficacy in targeting cancer cells while minimizing harm to normal cells .
Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. Its structural characteristics allow it to interact effectively with target proteins, leading to apoptosis in malignant cells.
Environmental Applications
Biodegradation Studies
The environmental impact of sulfonamide compounds has been a subject of research, particularly regarding their persistence and degradation in ecosystems. Studies have shown that this compound can undergo biotransformation in soil and aquatic systems, which is critical for assessing its environmental safety .
Phytotoxicity Assessments
Research has also focused on the phytotoxic effects of this compound on various plant species. Experiments indicated that exposure to certain concentrations could lead to alterations in antioxidant enzyme activities, suggesting a potential impact on plant growth and development .
Case Study 1: Anticancer Screening
In a notable study published in 2019, researchers screened a library of compounds for anticancer properties, identifying several candidates including this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, warranting further investigation into its therapeutic potential .
Case Study 2: Environmental Impact Assessment
A comprehensive study examined the degradation pathways of sulfonamides in agricultural runoff, revealing that this compound can persist in soil but also undergo microbial degradation. This finding is crucial for understanding the environmental fate of pharmaceuticals and their metabolites .
Mechanism of Action
The mechanism of action of 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in agrochemical applications, it acts as an inhibitor of acetyl-CoA carboxylase, disrupting fatty acid synthesis in target organisms . This inhibition leads to the suppression of growth and development in pests and weeds .
Comparison with Similar Compounds
Key Functional Groups :
- 3-Chloro-5-(trifluoromethyl)-2-pyridinyloxy : Enhances electron-withdrawing properties and metabolic stability.
- N-isopropylbenzenesulfonamide : Modulates solubility and bioavailability.
Structural Analogues with the 3-Chloro-5-(trifluoromethyl)-2-pyridinyl Motif
Key Observations :
- Bioactivity : The pyridinyl group is critical for binding to biological targets, such as acetyl-CoA carboxylase in haloxyfop . Modifications to the sulfonamide (e.g., N-isopropyl vs. N-dimethylphenyl) alter steric hindrance and interaction with enzymes .
- Toxicity: Haloxyfop-etoxyethyl’s ester linkage correlates with carcinogenicity in animal studies, leading to its ban . The sulfonamide group in the target compound may reduce toxicity compared to ester derivatives.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases hydrophobicity, enhancing membrane permeability. The isopropyl group in the target compound adds moderate lipophilicity compared to the dimethylphenyl variant (higher logP) .
- Metabolic Stability : Chlorine and trifluoromethyl groups resist oxidative degradation, prolonging half-life in environmental or biological systems .
Biological Activity
The compound 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Basic Information
- IUPAC Name : this compound
- CAS Number : 338775-52-3
- Molecular Formula : C15H14ClF3N2O3S
- Molecular Weight : 394.78 g/mol
- Physical Form : Solid
- Purity : 90% .
Structural Representation
The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, linked through an ether bond to a benzenesulfonamide moiety. This unique structure is believed to contribute to its biological activity.
Research indicates that compounds similar to This compound may act through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. Studies have shown that certain derivatives exhibit significant inhibitory effects on these enzymes, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties : The presence of trifluoromethyl groups is associated with enhanced electron-withdrawing properties, potentially increasing the compound's ability to scavenge free radicals and reduce oxidative stress .
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit varying degrees of biological activity:
| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Notes |
|---|---|---|---|
| 3b | 10.4 | 7.7 | Moderate activity against both enzymes |
| 3e | 5.4 | 9.9 | Strong dual inhibitory effect |
| 2b | N/A | N/A | More active against BChE, beneficial for AD symptoms |
These results highlight the potential of this class of compounds in treating cognitive disorders by modulating cholinergic signaling .
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of related sulfonamide derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability, suggesting their potential as therapeutic agents in neurodegenerative diseases.
- Anticancer Activity : Another investigation focused on the cytotoxicity of similar compounds against various cancer cell lines, including MCF-7 (breast cancer). The findings revealed that certain derivatives exhibited moderate cytotoxic effects, indicating a potential role in cancer therapy .
Q & A
Q. What are the key synthetic challenges in preparing 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide, and how are they addressed methodologically?
The synthesis involves multi-step reactions requiring precise control of substituent positioning. Key challenges include regioselective functionalization of the pyridine ring and sulfonamide coupling.
- Optimization of Pyridine Functionalization : Chlorination and trifluoromethylation of the pyridine ring require anhydrous conditions and catalysts like Cu(I) or Pd(0) to avoid side reactions .
- Sulfonamide Coupling : Reacting the sulfonyl chloride intermediate with isopropylamine under basic conditions (e.g., NaHCO₃ in DMF) ensures efficient nucleophilic substitution. Excess amine and controlled pH (7–8) minimize hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Analytical techniques are critical for confirming molecular identity:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) and verifies substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfonamide and pyridinyloxy groups .
- X-ray Crystallography (if crystalline): Resolves bond lengths/angles, confirming spatial arrangement of the trifluoromethyl and sulfonamide groups .
Advanced Research Questions
Q. What biochemical pathways are influenced by this compound, and how can conflicting activity data be resolved?
Similar sulfonamide-pyridine hybrids target bacterial enzymes (e.g., acetyl-CoA carboxylase, pptases) critical for lipid biosynthesis . Contradictory bioactivity data may arise from:
- Species-Specific Enzyme Variants : Differences in bacterial pptase isoforms (e.g., Gram-positive vs. Gram-negative) affect binding affinity.
- Solubility Limitations : Low aqueous solubility (logP ~3.5) may reduce bioavailability in certain assays. Use co-solvents (DMSO <1%) or pro-drug strategies .
- Table 1 : Comparative IC₅₀ values against bacterial strains:
| Bacterial Strain | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| S. aureus | 0.8 | MIC | |
| E. coli | 12.4 | MIC |
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity and physicochemical properties?
SAR studies reveal:
- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions with enzyme pockets. Replacement with -CF₂H reduces potency by 10-fold .
- Sulfonamide Linker : N-Isopropyl substitution improves solubility vs. bulkier groups (e.g., tert-butyl). Switching to a sulfonylurea decreases membrane permeability .
- Pyridine Ring Chlorination : 3-Chloro substitution is critical for enzyme binding; 5-chloro analogs show reduced activity .
- Table 2 : Physicochemical Properties of Analogues:
| Substituent (R) | logP | Solubility (mg/mL) | MIC (S. aureus) |
|---|---|---|---|
| -CF₃ | 3.5 | 0.12 | 0.8 µM |
| -CH₃ | 2.8 | 0.25 | 5.2 µM |
Q. What advanced computational methods are suitable for predicting binding modes with bacterial targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with pptase active sites. Key residues (e.g., Arg156, Asp229) form hydrogen bonds with sulfonamide .
- MD Simulations : GROMACS or AMBER trajectories (50–100 ns) assess complex stability. Trifluoromethyl groups stabilize hydrophobic pockets via van der Waals interactions .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications, guiding lead optimization .
Methodological Considerations
Q. How should researchers design assays to evaluate off-target effects in eukaryotic cells?
- Selectivity Profiling : Screen against human carbonic anhydrase isoforms (CA-II, CA-IX) due to sulfonamide’s affinity for zinc-containing enzymes .
- Cytotoxicity Assays : Use HEK293 or HepG2 cells with CCK-8 reagent. EC₅₀ >50 µM indicates acceptable safety margins .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). CYP3A4 inhibitors (e.g., ketoconazole) identify major metabolic pathways .
Q. What strategies mitigate crystallization challenges during formulation studies?
- Co-Crystallization : Add co-formers (e.g., succinic acid) to enhance lattice stability .
- Amorphous Dispersion : Spray-dry with polymers (HPMCAS, PVPVA) to improve dissolution rates .
- Table 3 : Formulation Stability Under Accelerated Conditions (40°C/75% RH):
| Formulation Type | Degradation (%) at 4 Weeks |
|---|---|
| Crystalline | <2% |
| Amorphous | 8% |
Data Interpretation and Optimization
Q. How can contradictory results in enzyme inhibition vs. whole-cell assays be reconciled?
- Permeability Limitations : Measure intracellular accumulation via LC-MS. Low levels (<10% of extracellular) suggest efflux pump involvement (e.g., AcrAB-TolC) .
- Post-Translational Modifications : Bacterial enzyme phosphorylation (e.g., Ser/Thr kinases) may reduce compound binding .
Q. What in silico tools predict metabolic hotspots for targeted deuteration or fluorination?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
